2-甲氧基-3-硝基吡啶

描述

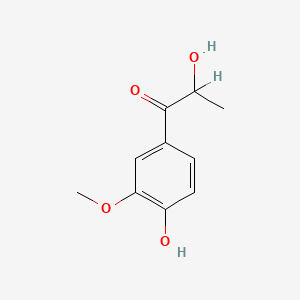

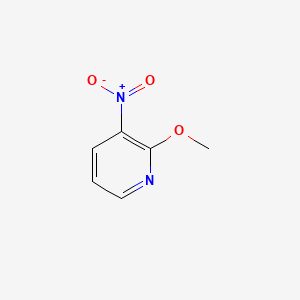

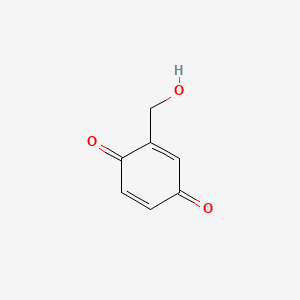

2-Methoxy-3-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The specific arrangement of the nitro and methoxy groups on the pyridine ring defines the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 2-methoxy-3-nitropyridine derivatives can be achieved through various pathways. One method involves the substitution reactions of 5-nitropyridine-2-sulfonic acid, leading to the formation of 2-methoxy-5-nitropyridine with a high yield of 95% . Another approach for synthesizing nitropyridine derivatives includes the nitration of 2-methoxy-3-hydroxypyridine, where the nitro group enters the 4 and then the 6 position of the pyridine ring . Additionally, 2-amino-3-nitropyridine-6-methoxy can be synthesized from 2,6-dichloropyridine through a series of substitution, nitration, ammoniation, and oxidation steps, with an overall yield of 60.6% .

Molecular Structure Analysis

The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, showing that these compounds crystallize in different space groups and are stabilized by hydrogen bonds, exhibiting a layered arrangement . The optimized molecular structures and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine molecules have also been investigated, revealing the existence of two conformations based on the orientation of the hydroxyl group .

Chemical Reactions Analysis

The reactivity of 2-methoxy-3-nitropyridine in chemical reactions is influenced by the presence of the nitro and methoxy groups. The nitro group is an electron-withdrawing group that can activate the pyridine ring towards nucleophilic substitution reactions. The methoxy group, being an electron-donating group, can have various effects on the reactivity of the compound depending on its position relative to the nitro group. For example, the nitration of 2-methoxy-3-hydroxypyridine is guided by the hydroxy group, which acts as the main orienting agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3-nitropyridine derivatives can be characterized using various spectroscopic techniques. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NMR and electronic spectroscopy, provide insights into the molecular structure and stability of these compounds . The molecular electrostatic potential surface analysis helps in understanding the charge density distribution and sites of chemical reactivity . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can be investigated to explore potential applications in materials science .

科学研究应用

相关化合物的合成

2-甲氧基-3-硝基吡啶在各种吡啶衍生物的合成中起着关键作用。例如,Fan Kai-qi(2009)通过多种化学过程从2,6-二氯吡啶合成了2-氨基-3-硝基吡啶-6-甲氧基。使用红外光谱和1H核磁共振技术确认了产物的结构,表明该化合物在复杂化学合成中的作用(Fan Kai-qi, 2009)。

硝基吡啶的开发

硝基吡啶是一类具有广泛应用的有机化合物,使用2-甲氧基-3-硝基吡啶进行开发。例如,2-氨基-6-甲氧基-3-硝基吡啶的总产率为65%,纯度为98%,表明其在高产率化学反应中的潜力(Song Guo-qiang, 2008)。

化学反应和机制

对涉及2-甲氧基-3-硝基吡啶的化学反应性和机制进行了广泛研究。L. D. Smirnov等人(1971年)研究了2-甲氧基-3-羟基吡啶的硝化反应,展示了在吡啶环特定位置的顺序硝化,这对于理解类似化合物的反应性至关重要(L. D. Smirnov et al., 1971)。

安全和危害

2-Methoxy-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .

作用机制

Target of Action

Nitropyridines, a class of compounds to which 2-methoxy-3-nitropyridine belongs, have been reported to inhibit cell proliferation and tubulin polymerization .

Biochemical Pathways

Nitropyridines have been reported to be involved in the synthesis of a series of 2-substituted-5-nitro-pyridines .

Result of Action

Nitropyridines, in general, have been reported to inhibit cell proliferation and tubulin polymerization .

Action Environment

It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

属性

IUPAC Name |

2-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNQCVOSOCGWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942384 | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20265-35-4 | |

| Record name | 20265-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic routes to obtain 2-methoxy-3-nitropyridine?

A1: The provided research abstract [] highlights that 2-methoxy-3-nitropyridine (XV) can be synthesized via the methylation of 2-hydroxy-3-nitropyridine. Interestingly, this reaction can yield another product, N-methyl-3-nitro-2-pyridone (XVI), depending on the reaction conditions. This suggests that the methylation reaction is sensitive to specific parameters which can influence the regioselectivity of the process.

Q2: How does the reactivity of the methoxy group in 2-methoxy-3-nitropyridine compare to its isomer, 4-methoxy-3-nitropyridine?

A2: The abstract [] mentions that the research compared the reactivity of the methoxy group in 2-methoxy-3-nitropyridine (XV) with that of its isomer, 4-methoxy-3-nitropyridine (VIII). This comparison focused on three key reactions: rearrangement to N-methylpyridone, reaction with aromatic amines, and hydrolysis under dilute acidic conditions. Although the specific findings aren't detailed in the abstract, this comparative approach suggests that the position of the methoxy group on the pyridine ring significantly influences its reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)